

Technical Support Center: Overcoming Isobaric Interference on Lanthanum-138 in Mass Spectrometry

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Compound of Interest

Compound Name: **Lanthanum-138**

Cat. No.: **B101452**

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming isobaric interference on **Lanthanum-138** (^{138}La) during mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What is isobaric interference and why is it a problem for ^{138}La analysis?

A1: Isobaric interference occurs when ions of different elements have the same nominal mass-to-charge ratio (m/z), making them indistinguishable by a mass spectrometer. **Lanthanum-138**, a rare, naturally occurring radioactive isotope of lanthanum, has a nominal mass of 138. Unfortunately, two other naturally occurring isotopes, Barium-138 (^{138}Ba) and Cerium-138 (^{138}Ce), share this same nominal mass. This overlap can lead to artificially inflated signals for ^{138}La , resulting in inaccurate quantification.

Q2: What are the primary sources of isobaric interference for ^{138}La ?

A2: The primary sources of isobaric interference for ^{138}La are ^{138}Ba and ^{138}Ce . The natural isotopic abundances of these isotopes are significantly higher than that of ^{138}La , meaning that even trace amounts of Barium and Cerium in a sample can cause significant interference.

Isotope	Natural Abundance (%)
^{138}La	0.090
^{138}Ba	71.70
^{138}Ce	0.251

Q3: In what types of samples is this interference most problematic?

A3: This interference is most problematic in samples where the concentration of Barium and/or Cerium is significantly higher than that of Lanthanum. This is common in many geological and environmental samples. For example, in some geological formations, the Ba/La and Ce/La ratios can be very high, making accurate ^{138}La determination challenging. While less common in purified drug products, interference can still be a concern in early drug development stages when dealing with complex biological matrices or raw materials.

Troubleshooting Guides

Issue: My ^{138}La signal appears unexpectedly high, and I suspect isobaric interference.

Solution: This is a common problem. Here are three methods to troubleshoot and mitigate this interference, ranging from sample preparation to instrumental techniques.

Method 1: Chemical Separation via Ion-Exchange Chromatography

This method physically separates Lanthanum from Barium and Cerium before the sample is introduced into the mass spectrometer.

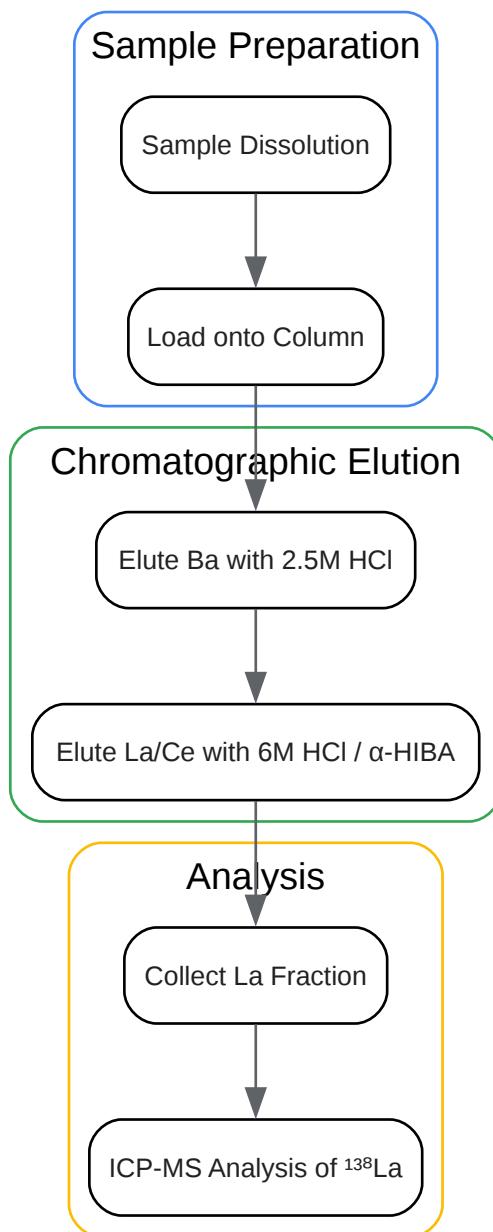
Experimental Protocol: Single Column Cation-Exchange Chromatography

This protocol is adapted for the separation of Lanthanum from Barium and Cerium.

- Resin Preparation: Use a cation-exchange resin (e.g., Dowex 50W-X8). Prepare a slurry of the resin in deionized water and pour it into a chromatography column to the desired bed height (e.g., 10 cm).

- Column Conditioning: Wash the resin with 3-5 column volumes of 6 M HCl to remove any contaminants, followed by 3-5 column volumes of deionized water to remove the excess acid. Finally, equilibrate the column with 3-5 column volumes of the initial eluent (e.g., 2.5 M HCl).
- Sample Loading: Dissolve the sample in a minimal volume of the initial eluent and load it onto the top of the resin bed.
- Elution:
 - Elute Barium: Begin elution with 2.5 M HCl. Barium has a lower affinity for the resin in this medium and will elute first. Collect fractions and monitor the Ba signal using ICP-MS to determine when it has been completely eluted.
 - Elute Lanthanum and Cerium: After Barium has been eluted, switch the eluent to a stronger acid, such as 6 M HCl or a complexing agent like α -hydroxyisobutyric acid (α -HIBA), to elute Lanthanum and Cerium. Lanthanum and Cerium can be further separated from each other using a gradient elution with α -HIBA.
- Fraction Analysis: Analyze the collected fractions containing the purified Lanthanum by ICP-MS.

Workflow for Chemical Separation



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Caption: Workflow for separating La from Ba and Ce using ion-exchange chromatography.

Method 2: Instrumental Resolution using Collision/Reaction Cell (CRC) ICP-MS/MS

Modern ICP-MS instruments equipped with a collision/reaction cell (CRC) can resolve isobaric interferences. This is achieved by introducing a gas into the cell that reacts differently with the

analyte and interfering ions.

Experimental Protocol: ICP-MS/MS with a Reaction Cell

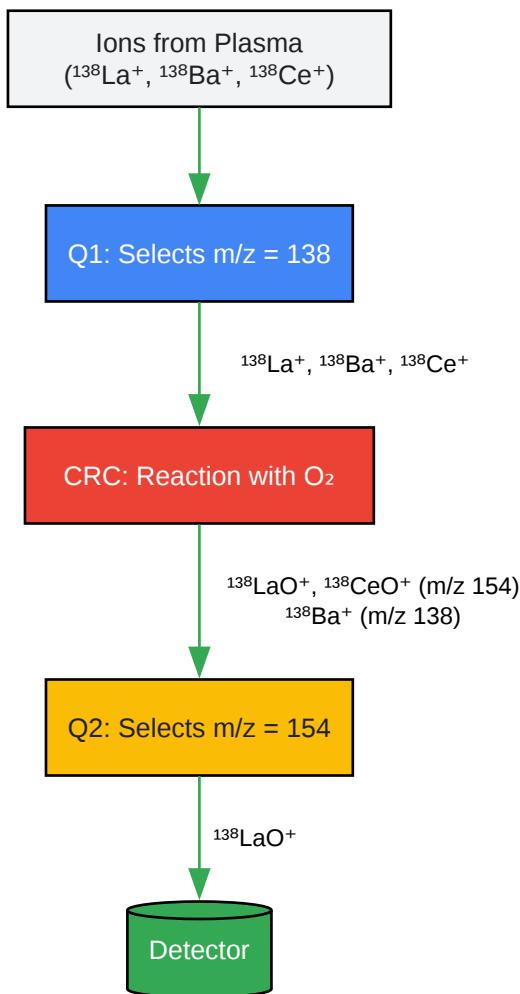
- Instrument Tuning: Tune the ICP-MS for optimal sensitivity and stability, particularly in the mass range of the lanthanides.
- Reaction Gas Selection: Introduce a reaction gas into the CRC. For separating $^{138}\text{La}^+$ from $^{138}\text{Ba}^+$ and $^{138}\text{Ce}^+$, oxygen (O_2) can be an effective choice. Lanthanum and Cerium readily form oxide ions (LaO^+ and CeO^+) in the presence of oxygen, while Barium is less reactive.
- Mass Shifting:
 - Set the first quadrupole (Q1) to only allow ions with $\text{m/z} = 138$ to enter the CRC.
 - Inside the cell, $^{138}\text{La}^+$ and $^{138}\text{Ce}^+$ will react with O_2 to form $^{138}\text{La}^{16}\text{O}^+$ ($\text{m/z} = 154$) and $^{138}\text{Ce}^{16}\text{O}^+$ ($\text{m/z} = 154$). $^{138}\text{Ba}^+$ will largely remain unreacted at $\text{m/z} = 138$.
 - Set the second quadrupole (Q2) to detect the mass-shifted Lanthanum oxide ion at $\text{m/z} = 154$. This allows for the quantification of ^{138}La without interference from ^{138}Ba . Note that this method will not separate La from Ce, but it effectively removes the major interference from Ba.
- Optimization of Cell Parameters: Optimize the reaction gas flow rate and cell voltages (e.g., octopole bias) to maximize the formation of LaO^+ and minimize the transmission of unreacted ions and other potential interferences.

Quantitative Data: Interference Removal Efficiency

Method	Interferent	Interference Reduction
Low-Power ICP with Oxide Formation	^{138}Ba	>99.9%
Low-Power ICP with Oxide Formation	^{138}Ce	>99%

Note: Data adapted from studies on the removal of La and Ce interference on Ba, demonstrating the principle of selective oxide formation.

Logic Diagram for ICP-MS/MS Interference Resolution



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Caption: Resolving isobaric interference using a collision/reaction cell in ICP-MS/MS.

Method 3: Mathematical Correction

If chemical separation or instrumental resolution is not possible, mathematical corrections can be applied to the data. This method requires the measurement of another, interference-free isotope of the interfering element.

Protocol for Mathematical Correction

- Measure Interfering Elements: Measure the signal intensity of an interference-free isotope of Barium (e.g., ^{137}Ba) and Cerium (e.g., ^{140}Ce) in your samples and standards.
- Determine Correction Factor: Analyze a single-element standard for Barium and Cerium to determine the natural isotopic abundance ratio of $^{138}\text{Ba}/^{137}\text{Ba}$ and $^{138}\text{Ce}/^{140}\text{Ce}$ under your specific instrument conditions. This will give you the correction factors.
- Apply Correction Equation: The true signal for ^{138}La can be calculated using the following equation:

$$^{138}\text{La}_{\text{corrected}} = ^{138}\text{La}_{\text{measured}} - (^{137}\text{Ba}_{\text{measured}} \times \text{CF}_{\text{Ba}}) - (^{140}\text{Ce}_{\text{measured}} \times \text{CF}_{\text{Ce}})$$

Where:

- $^{138}\text{La}_{\text{corrected}}$ is the interference-free **Lanthanum-138** signal.
- $^{138}\text{La}_{\text{measured}}$ is the total signal measured at m/z 138.
- $^{137}\text{Ba}_{\text{measured}}$ is the signal measured for Barium-137.
- CF_{Ba} is the correction factor for Barium ($^{138}\text{Ba}/^{137}\text{Ba}$).
- $^{140}\text{Ce}_{\text{measured}}$ is the signal measured for Cerium-140.
- CF_{Ce} is the correction factor for Cerium ($^{138}\text{Ce}/^{140}\text{Ce}$).

Limitations of Mathematical Correction:

This method can introduce a higher degree of uncertainty, especially when the signal from the interfering elements is much larger than the signal from ^{138}La . The accuracy of the correction is highly dependent on the stability of the mass spectrometer and the precise determination of the correction factors.

Comparison of Methods

Method	Pros	Cons	Best For
Ion-Exchange Chromatography	<ul style="list-style-type: none">- High efficiency of interference removal.- Can handle high matrix samples.	<ul style="list-style-type: none">- Time-consuming.- Potential for sample contamination or loss.	<ul style="list-style-type: none">- High-precision isotope ratio studies.- Samples with very high interferent concentrations.
CRC ICP-MS/MS	<ul style="list-style-type: none">- Fast and online.- High sample throughput.	<ul style="list-style-type: none">- Requires specialized instrumentation.- May not completely remove all interferences.	<ul style="list-style-type: none">- Routine analysis of a large number of samples.- Samples with moderate interferent concentrations.
Mathematical Correction	<ul style="list-style-type: none">- No additional sample preparation or instrumentation required.	<ul style="list-style-type: none">- Can have high uncertainty.- Not suitable for high interferent-to-analyte ratios.	<ul style="list-style-type: none">- Screening purposes.- Samples with low and well-characterized interferent concentrations.

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